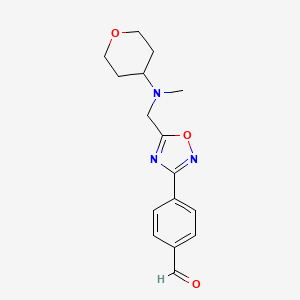
4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a tetrahydropyran ring, and a benzaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a nitrile oxide. The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydropyran moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: 4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzyl alcohol.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
科学的研究の応用
4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of 4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The oxadiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol: Shares the tetrahydropyran ring but lacks the oxadiazole and benzaldehyde groups.
2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide: Contains a tetrahydropyran ring and is used as a selective CB2 receptor agonist.
Uniqueness
4-(5-((Methyl(tetrahydro-2H-pyran-4-yl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring, in particular, distinguishes it from many other compounds and contributes to its potential as a versatile building block in synthetic chemistry and a promising candidate in drug discovery .
特性
分子式 |
C16H19N3O3 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
4-[5-[[methyl(oxan-4-yl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C16H19N3O3/c1-19(14-6-8-21-9-7-14)10-15-17-16(18-22-15)13-4-2-12(11-20)3-5-13/h2-5,11,14H,6-10H2,1H3 |
InChIキー |
KQBHFNCRNCBIGW-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)C=O)C3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


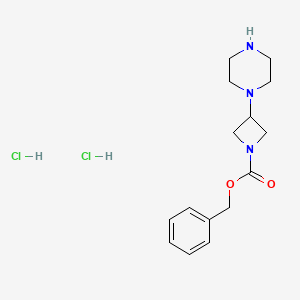
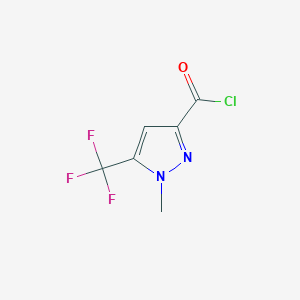
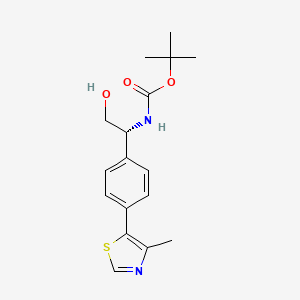
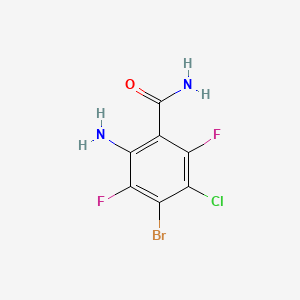
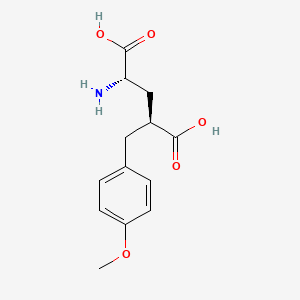
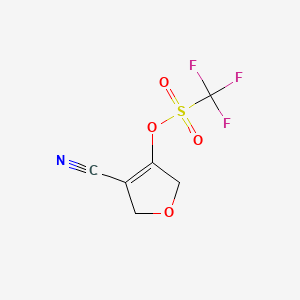
![(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methyloxolane-3,4-diol](/img/structure/B13918820.png)
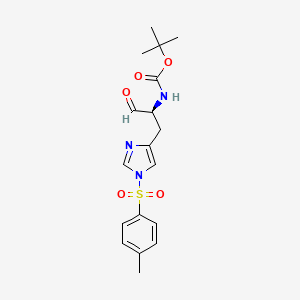
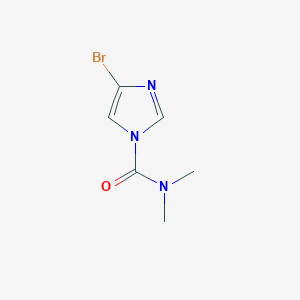
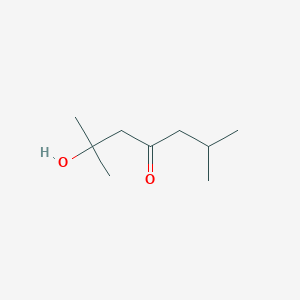
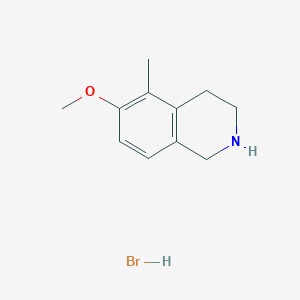
![[4'-(Methylsulfanyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B13918842.png)
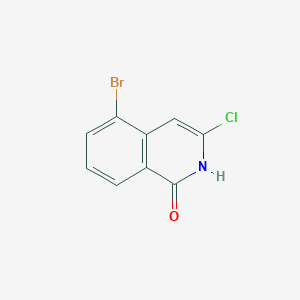
![7-Bromo-2-methyl-naphtho[1,2-d]thiazol-5-ol](/img/structure/B13918853.png)
